molecular formula C24H25N3O3 B11562030 N-(2-methoxy-5-methyl-phenyl)-3-[[2-(1-naphthyl)acetyl]hydrazono]butyramide

N-(2-methoxy-5-methyl-phenyl)-3-[[2-(1-naphthyl)acetyl]hydrazono]butyramide

Cat. No.: B11562030
M. Wt: 403.5 g/mol
InChI Key: UXOPRGIZPOOVPJ-YZSQISJMSA-N
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Description

(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Amination Reactions: Introduction of the amine group to the aromatic ring.

    Acylation Reactions: Formation of the acetamido group through acylation.

    Condensation Reactions: Combining the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the imino group to an amine.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substituent, but typically involve nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE: Shares structural similarities but lacks the naphthalen-1-yl group.

    N-(NAPHTHALEN-1-YL)ACETAMIDE: Contains the naphthalen-1-yl group but differs in other structural aspects.

Uniqueness

The unique combination of functional groups in (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

(3E)-N-(2-methoxy-5-methylphenyl)-3-[(2-naphthalen-1-ylacetyl)hydrazinylidene]butanamide

InChI

InChI=1S/C24H25N3O3/c1-16-11-12-22(30-3)21(13-16)25-23(28)14-17(2)26-27-24(29)15-19-9-6-8-18-7-4-5-10-20(18)19/h4-13H,14-15H2,1-3H3,(H,25,28)(H,27,29)/b26-17+

InChI Key

UXOPRGIZPOOVPJ-YZSQISJMSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)CC2=CC=CC3=CC=CC=C32)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)CC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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